molecular formula C30H29I B12532036 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene CAS No. 664995-86-2

9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene

Cat. No.: B12532036
CAS No.: 664995-86-2
M. Wt: 516.5 g/mol
InChI Key: HIDCLJKHAMVDCE-UHFFFAOYSA-N
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Description

9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is a complex organic compound that features a unique structure combining an anthracene core with an ethynyl linkage to a 3,5-di-tert-butylphenyl group and an iodine atom at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene typically involves a multi-step process:

    Formation of the Ethynyl Linkage: The initial step involves the formation of the ethynyl linkage between the anthracene core and the 3,5-di-tert-butylphenyl group. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Iodination: The final step involves the iodination of the anthracene core at the 10th position. This can be accomplished using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira or Suzuki couplings, to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Materials Science: It can be used in the development of new materials with specific optical and electronic properties.

    Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.

    Biological Studies:

Mechanism of Action

The mechanism of action of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene involves its ability to interact with various molecular targets through its ethynyl linkage and anthracene core. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s electronic properties, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylethynyl-10-iodoanthracene: Similar structure but lacks the tert-butyl groups, resulting in different electronic properties.

    10-Iodoanthracene: Lacks the ethynyl linkage and tert-butyl groups, making it less versatile in coupling reactions.

    9,10-Diiodoanthracene: Contains two iodine atoms, leading to different reactivity and applications.

Uniqueness

The presence of the 3,5-di-tert-butylphenyl group and the ethynyl linkage in 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene imparts unique electronic properties and steric effects, making it more suitable for specific applications in organic electronics and materials science compared to its similar counterparts.

Properties

CAS No.

664995-86-2

Molecular Formula

C30H29I

Molecular Weight

516.5 g/mol

IUPAC Name

9-[2-(3,5-ditert-butylphenyl)ethynyl]-10-iodoanthracene

InChI

InChI=1S/C30H29I/c1-29(2,3)21-17-20(18-22(19-21)30(4,5)6)15-16-25-23-11-7-9-13-26(23)28(31)27-14-10-8-12-24(25)27/h7-14,17-19H,1-6H3

InChI Key

HIDCLJKHAMVDCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)I)C(C)(C)C

Origin of Product

United States

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